6-Piperazin-1-ylpyridine-2-carboxylic acid;hydrochloride
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Overview
Description
6-Piperazin-1-ylpyridine-2-carboxylic acid;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is often used in research and development, particularly in the pharmaceutical and biochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperazin-1-ylpyridine-2-carboxylic acid;hydrochloride typically involves the reaction of piperazine with pyridine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Piperazin-1-ylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound is prone to substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Piperazin-1-ylpyridine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6-Piperazin-1-ylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid share structural similarities with 6-Piperazin-1-ylpyridine-2-carboxylic acid;hydrochloride.
Pyridine carboxylic acids: Compounds like nicotinic acid and isonicotinic acid are also structurally related.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and a pyridine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H14ClN3O2 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-piperazin-1-ylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-10(15)8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2,(H,14,15);1H |
InChI Key |
ILKXZTHNJBJHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C(=O)O.Cl |
Origin of Product |
United States |
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